ADBICA N-(4-hydroxypentyl) metabolite is a synthetic cannabinoid, specifically classified as a modified aminoalkylindole. This compound has been identified in various herbal blends and is recognized for its potential psychoactive effects, primarily through interaction with cannabinoid receptors CB1 and CB2. The compound's chemical identity is linked to the broader category of synthetic cannabinoids, which are designed to mimic the effects of Δ9-tetrahydrocannabinol, the principal psychoactive constituent of cannabis.
ADBICA N-(4-hydroxypentyl) metabolite is derived from ADBICA, which is itself a synthetic cannabinoid. The compound is noted for being a phase 1 metabolite of ADBICA, indicating that it is formed during the metabolic processing of the parent compound in biological systems. Its classification falls under synthetic cannabinoids, which are often referred to as new psychoactive substances due to their structural novelty and pharmacological effects that resemble those of natural cannabinoids .
The synthesis of ADBICA N-(4-hydroxypentyl) metabolite typically involves multi-step organic reactions starting from readily available precursors. The process begins with the formation of the aminoalkylindole scaffold, which is then modified to introduce the hydroxypentyl group. While specific synthetic routes for this metabolite are not extensively documented, the general approach mirrors that used for other synthetic cannabinoids, often employing techniques such as:
The synthesis may also involve the use of reagents like potassium tert-butoxide and bromomethyl cyclohexane in the reaction steps, similar to methods used for related compounds in the indazole-3-carboxamide class .
The molecular formula for ADBICA N-(4-hydroxypentyl) metabolite is C₁₈H₂₄N₂O. The structure features an indole core with a hydroxypentyl substituent at the nitrogen position. This configuration is crucial for its biological activity as it influences receptor binding affinity and selectivity.
Key Structural Features:
ADBICA N-(4-hydroxypentyl) metabolite undergoes various metabolic transformations in vivo, primarily through phase 1 metabolism involving oxidation and hydrolysis. Typical reactions include:
These reactions are critical as they influence both the efficacy and toxicity profile of the compound .
The mechanism of action for ADBICA N-(4-hydroxypentyl) metabolite primarily involves binding to cannabinoid receptors CB1 and CB2. Upon binding, it mimics the effects of natural cannabinoids by modulating neurotransmitter release in the brain, leading to psychoactive effects such as altered perception, mood changes, and potential analgesic effects.
Data Insights:
ADBICA N-(4-hydroxypentyl) metabolite exhibits several notable physical and chemical properties:
Relevant Data:
ADBICA N-(4-hydroxypentyl) metabolite serves primarily in research contexts:
The compound's identification aids in understanding the broader implications of synthetic cannabinoids on public health and safety .
Synthetic cannabinoid receptor agonists (SCRAs) represent a rapidly evolving class of new psychoactive substances designed to mimic Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. Unlike THC, which is a partial agonist, SCRAs exhibit full agonist activity at cannabinoid receptors CB1 and CB2 with higher potency and efficacy [1] [3]. The CB1 receptor, predominantly located in the central nervous system, mediates psychoactive effects through Gαi/o protein coupling. Activation inhibits adenylyl cyclase (reducing cAMP), opens G protein-gated inward rectifier K+ (GIRK) channels, and inhibits voltage-gated calcium channels, collectively suppressing neurotransmitter release [1].
Structurally, SCRAs incorporate four modular components:
Table 1: Structural Evolution of Key SCRA Classes
Structural Class | Representative Compounds | Receptor Affinity (CB1 EC₅₀) | Key Structural Features |
---|---|---|---|
Naphthoylindoles | JWH-018, AM-2201 | 1–10 nM | Naphthalene ring |
Indazole Carboxamides | AB-PINACA, ADB-BUTINACA | 0.5–5 nM | Indazole core + amide linker |
4-Pentenyl Derivatives | MDMB-4en-PINACA, ADB-4en-PINACA | 0.7–12 nM | Unsaturated tail (C4 alkene) |
Halogenated Indazoles | ADB-5'Br-BUTINACA | 7–82 nM | Bromine/fluorine at C5 indazole position |
Terminal fluorination of pentyl tails (e.g., AM-2201 vs. JWH-018) increases CB1 affinity 2–5 fold due to enhanced lipophilicity and receptor binding stability [1] [5]. Similarly, tert-leucine head groups (e.g., MDMB-INACA) confer higher potency than valine analogs (e.g., AB-PINACA) through optimized hydrophobic interactions with CB1’s transmembrane helices [5] [6].
SCRAs undergo extensive hepatic metabolism, primarily via cytochrome P450 (CYP) enzymes (e.g., CYP2C9, CYP3A4). Phase I transformations dominate, with hydroxylation being pivotal for compounds like ADBICA (ADB-PICA). The N-pentyl tail is a major site of oxidation, producing regioisomeric metabolites including ADBICA N-(4-hydroxypentyl) and ADBICA N-(5-hydroxypentyl) [4] [8]. Key metabolic reactions include:
Phase II metabolism conjugates hydroxylated metabolites with glucuronic acid via UDP-glucuronosyltransferases (UGTs), enhancing water solubility for renal excretion. For ADBICA N-(4-hydroxypentyl), glucuronidation at the C4 hydroxyl group generates the major urinary biomarker [7] [8]. Metabolic rates vary structurally: methyl valinate (MMB) SCRAs undergo 90–96% ester hydrolysis, while tert-leucinate (MDMB) analogs show 48–61% hydrolysis with increased dihydrodiol formation (24–28%) [7].
Hydroxypentyl metabolites retain significant cannabinoid receptor activity, contributing to prolonged pharmacological and toxicological effects. Studies using [³⁵S]GTPγS binding assays reveal that 4- and 5-hydroxypentyl metabolites of SCRAs like AB-PINACA and 5F-AB-PINACA exhibit full agonist efficacy at CB1 and CB2 receptors, albeit with 3–10 fold reduced potency compared to parent compounds [4]. For example:
Table 2: Receptor Binding and Functional Activity of Select Hydroxypentyl Metabolites
Parent SCRA | Metabolite | CB1 Kᵢ/EC₅₀ (nM) | CB2 Kᵢ/EC₅₀ (nM) | Efficacy (% CP55,940) |
---|---|---|---|---|
AB-PINACA | 4-OH-pentyl | 28.0 | 15.2 | 98% (CB1), 100% (CB2) |
5F-AB-PINACA | 5-OH-pentyl | 12.0 | 8.7 | 100% (CB1), 102% (CB2) |
MDMB-PINACA | 5-OH-pentyl | 45.6 | 22.3 | 92% (CB1), 95% (CB2) |
5F-ADB | 5-OH-pentyl (defluorinated) | 18.9 | 10.1 | 100% (CB1), 99% (CB2) |
This retained activity extends the in vivo duration of action and complicates acute toxicity mechanisms. Hydroxypentyl metabolites enhance CB1-mediated inhibition of cAMP and promote β-arrestin recruitment, potentially triggering biased signaling distinct from THC [3] [6]. In rodent models, metabolites like ADBICA N-(4-hydroxypentyl) attenuate mechanical allodynia, confirming CNS bioavailability and activity [2].
Analytically, hydroxypentyl metabolites serve as essential biomarkers for detecting SCRA intake. Urinary glucuronides (e.g., ADBICA N-4-hydroxypentyl glucuronide) are stable, abundant targets for liquid chromatography-mass spectrometry (LC-MS) screening, enabling differentiation between structurally similar SCRAs [7] [8].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8